molecular formula C14H18N2O3S B4416119 N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4416119
M. Wt: 294.37 g/mol
InChI Key: QRRYMQPWIBJBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as EPTA, is a chemical compound that has shown promising results in scientific research. EPTA is a thiomorpholine derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of the NF-kB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one limitation of this compound is that it has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood.

Future Directions

There are many potential future directions for research on N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of research could be to further explore its anti-cancer properties and potential use in cancer treatment. Another area of research could be to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to explore the neuroprotective properties of this compound and its potential use in the treatment of neurological disorders.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-19-11-6-4-3-5-10(11)16-13(17)9-12-14(18)15-7-8-20-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRYMQPWIBJBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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